molecular formula C19H19NO2S2 B2739231 N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1428359-88-9

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2739231
CAS RN: 1428359-88-9
M. Wt: 357.49
InChI Key: DPXKIMTZYHLDIG-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide is a chemical compound with potential therapeutic uses. It is commonly referred to as FPT inhibitor and is used in scientific research for its ability to inhibit the activity of farnesyl transferase enzyme.

Scientific Research Applications

Radical Relatives and Redox-Active Ligands

Furan and thiophene diarylmethenes show promise as redox-active ligands for metal centers, potentially useful in developing nontraditional, stoichiometric, and catalytic redox reactions. The selective meso-deprotonations of these compounds form π-conjugated anions, leading to facile one-electron oxidation to neutral radicals. These properties suggest applications in redox chemistry and materials science (Curcio et al., 2018).

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives with furan and thiophene linkers have been utilized in dye-sensitized solar cells (DSSCs), demonstrating the impact of conjugated linkers on device performance. Specifically, a derivative with a furan linker exhibited significant improvements in solar energy-to-electricity conversion efficiency, highlighting the utility of furan derivatives in renewable energy technologies (Kim et al., 2011).

Antioxidant and Anticancer Activity

Novel derivatives bearing furan and thiophene moieties have been synthesized and demonstrated notable antioxidant and anticancer activities. These activities were highlighted through comparative studies with known antioxidants and through cytotoxicity assays against specific cancer cell lines, underscoring the potential of such derivatives in therapeutic applications (Tumosienė et al., 2020).

Supercapacitor Applications

Electrochemical studies of polymers derived from furan and thiophene have shown enhanced capacitance properties, suggesting their utility as electrode materials for supercapacitors. This application is particularly relevant for energy storage and conversion technologies, indicating the broad potential of such compounds in electrical engineering and materials science (Mo et al., 2015).

properties

IUPAC Name

N-(furan-3-ylmethyl)-3-phenylsulfanyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-19(9-12-24-17-5-2-1-3-6-17)20(13-16-8-10-22-15-16)14-18-7-4-11-23-18/h1-8,10-11,15H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXKIMTZYHLDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide

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